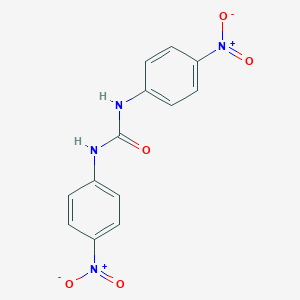

1,3-Bis(4-nitrophenyl)urea

Beschreibung

Overview of N-Phenylurea Derivatives in Chemical Sciences

N-Phenylurea derivatives, a class of compounds featuring a phenyl group attached to a urea (B33335) core, are of significant interest in various scientific disciplines. ontosight.ai Their versatile chemical structure allows for a wide range of substitutions on the phenyl ring, which in turn modulates their physical, chemical, and biological properties. ontosight.ai This adaptability has led to their exploration and use in numerous applications.

In agriculture, certain phenylurea compounds are effective as herbicides and pesticides. ontosight.ai For instance, derivatives like linuron (B1675549) and chlorbromuron (B83572) function by inhibiting photosynthesis in weeds. ontosight.ai In the realm of medicine, the phenylurea scaffold is a key component in the design of potential therapeutic agents for a variety of diseases, including cancer and neurological disorders. ontosight.aihilarispublisher.com Researchers have synthesized and investigated phenylurea derivatives for their anticonvulsant, antibacterial, and antihyperglycemic activities. hilarispublisher.comiglobaljournal.com The stability and reactivity of these compounds also make them valuable in materials science, where they can be used in the formation of polymers. solubilityofthings.com

Historical Context of 1,3-Bis(4-nitrophenyl)urea Research

The synthesis and characterization of this compound have been documented in scientific literature, with established methods often involving the reaction of p-nitroaniline with reagents like phosgene (B1210022) or urea. smolecule.com Early research focused on its fundamental chemical properties and synthesis. More recent investigations have delved into its potential biological activities and its utility in supramolecular chemistry.

A significant area of study has been its potential as an antimicrobial agent. Studies have explored the antibacterial properties of this compound and its metal complexes, revealing that coordination with metal ions can enhance its activity against both Gram-positive and Gram-negative bacteria. Another key area of research has been its application as an anion receptor. The urea and nitrophenyl components of the molecule allow it to form hydrogen bonds with various anions, leading to its investigation as a chemosensor. researchgate.netfrontiersin.org

Significance of the Nitrophenyl and Urea Moieties in Molecular Design

The distinct chemical functionalities of the nitrophenyl and urea moieties are central to the properties and applications of this compound.

The urea moiety (-NH-CO-NH-) is a critical hydrogen bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This enables the formation of stable, predictable hydrogen-bonded networks, a key principle in crystal engineering and the design of supramolecular assemblies. acs.orgresearchgate.net This hydrogen bonding capability is also crucial for its role as an anion receptor, allowing it to bind with various negatively charged ions. researchgate.net

The nitrophenyl group , consisting of a phenyl ring substituted with a nitro group (-NO2), significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which enhances the acidity of the urea N-H protons. This increased acidity strengthens the hydrogen bonds formed with anions, making the compound a more effective anion binder. frontiersin.org The presence of the nitro groups also contributes to the compound's potential biological activity and its photophysical properties. solubilityofthings.comsolubilityofthings.com The dual nitro substitution on the phenyl rings is a unique feature that enhances its reactivity and biological activity compared to similar compounds. smolecule.com

Scope and Focus of Current Academic Inquiry on this compound

Contemporary research on this compound is multifaceted, primarily concentrating on its applications in medicinal chemistry and supramolecular chemistry.

Medicinal Chemistry: A major focus is on its potential as an antimicrobial agent. Research has shown that metal complexes of this compound exhibit enhanced antibacterial activity. nih.gov For example, zinc complexes have demonstrated notable efficacy against Serratia marcescens. The investigation of its derivatives as new antibacterial agents remains an active area of study. nih.govresearchgate.net

Supramolecular Chemistry and Anion Sensing: The ability of this compound to act as an anion receptor is a significant area of current research. Scientists are exploring its use in the design of chemosensors for the detection of various anions. researchgate.net The interaction through hydrogen bonding with oxoanions, for instance, results in a distinct color change, which can be utilized for colorimetric sensing. researchgate.net Studies have investigated its binding affinities for a range of anions, including halides and oxoanions, often finding preferential binding for fluoride (B91410) and dihydrogen phosphate (B84403). frontiersin.org

Material Science: There is also interest in its potential applications in material science, where its unique chemical properties are being explored for the creation of advanced materials. smolecule.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₄O₅ |

| Molecular Weight | 302.24 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 241.0 °C (514.15 K) |

| Boiling Point | 310.0 °C (583.15 K) |

| Density | 1.50 g/cm³ |

| Solubility | Generally low in water, more soluble in polar aprotic solvents like DMSO and DMF. |

This data is compiled from available chemical information resources. solubilityofthings.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043761 | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-90-6 | |

| Record name | 4,4′-Dinitrocarbanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes to 1,3-Bis(4-nitrophenyl)urea

The synthesis of this compound, also known as 4,4'-dinitrocarbanilide (DNC), is well-documented, with common methods involving the reaction of p-nitroaniline with either phosgene (B1210022) or urea (B33335). smolecule.com These approaches are foundational in the production of this compound.

The reaction of p-nitroaniline with phosgene or a phosgene equivalent is a primary method for synthesizing this compound. smolecule.comontosight.ai This process typically involves dissolving p-nitroaniline in a suitable solvent and introducing phosgene. The reaction proceeds to form the stable urea linkage between two 4-nitrophenyl groups.

Alternatively, urea can be reacted directly with p-nitroaniline. smolecule.comsolubilityofthings.com This method often requires heating in the presence of a suitable solvent and catalyst to facilitate the formation of the urea bond. smolecule.com Optimization of these conventional routes through techniques like crystallization can lead to high purity and yield of the final product.

A related synthesis involves the reaction of 4-nitrophenyl isocyanate with 4-nitroaniline (B120555). chemchart.com In one procedure, dichloromethane (B109758) is used as the solvent, and the mixture is heated under reflux. The product precipitates as yellow crystals. rsc.org

| Reactants | Reagents/Conditions | Product | Reference |

| p-Nitroaniline | Phosgene or Urea | This compound | smolecule.com |

| 4-Nitroaniline, methyl N-(4-nitrophenyl)carbamate | Xylene, Genamin CS 302 D, boiling | N,N'-bis(4-nitrophenyl)-urea | prepchem.com |

| 4-Bromoaniline, 4-nitrophenyl isocyanate | Dichloromethane, reflux (60°C) | N-(4-bromophenyl)-N′-(4-nitrophenyl)urea | rsc.org |

In response to the toxicity of phosgene, several phosgene-free synthetic routes have been developed. One notable alternative involves the use of bis(trichloromethyl) carbonate, also known as solid phosgene or triphosgene. google.com This reagent is considered safer to handle, transport, and store. google.com The synthesis is carried out by reacting p-nitroaniline with bis(trichloromethyl) carbonate in a solvent like ethyl acetate (B1210297) or butyl acetate, with an acid-binding agent such as triethylamine (B128534) or pyridine. google.com This method is reported to be simple, convenient, and high-yielding. google.com

Another phosgene-free approach is the reductive carbonylation of nitrobenzene (B124822) catalyzed by palladium(II)-diphosphine complexes in an acetic acid-methanol mixture. researchgate.net This one-pot synthesis can produce 1,3-diphenylurea (B7728601) and its derivatives with high yield and selectivity. researchgate.net

Furthermore, a method involving the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline in boiling xylene with a catalyst has been reported to produce N,N'-bis(4-nitrophenyl)-urea with a high yield of 85.2%. prepchem.com

More sustainable methods are also being explored. For instance, the synthesis of N-substituted ureas has been achieved by the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org Additionally, a manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727) offers a highly atom-economic route to urea derivatives, producing hydrogen gas as the only byproduct. acs.org

Synthesis of Derivatized this compound Compounds

A bioactive ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has been synthesized and used to create dinuclear metal(II) complexes. mdpi.comnih.govscispace.comresearchgate.net The synthesis of the ligand itself is achieved by reacting N-ethyl-4-nitroaniline with phosgene, resulting in a high yield of 92%. mdpi.com The structure of this ligand has been confirmed using FTIR, ¹H-NMR, and crystallographic spectroscopy. mdpi.com

This ligand has been used to synthesize a series of metal(II) complexes with Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II). mdpi.com The characterization of these metal complexes was carried out using FTIR, UV-Vis, and mass spectroscopy. mdpi.com The FTIR data indicated that the ligand coordinates to the metal ions through the oxygen atom of the urea group. mdpi.com Molar conductance measurements showed that these complexes are non-electrolytes. mdpi.com

Physical Properties of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its Nickel(II) Complex

| Compound | Appearance | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|---|

| Ligand (L) | Colorless | 92 | 149–151 | - |

Data sourced from a study on the synthesis and characterization of these compounds. mdpi.com

The synthesis of deuterated analogues of diarylureas has been performed for use in isotopic labeling studies. For example, deuregorafenib, a deuterated form of regorafenib, has been synthesized. acs.org The deuterium (B1214612) source for this synthesis was methan-d₃-amine hydrochloride (CD₃NH₂·HCl). acs.org The resulting deuterated compound and its DMSO solvate were characterized by LCMS. acs.org NMR spectroscopy, particularly using DMSO-d₆ as a solvent, is a crucial technique for analyzing these deuterated compounds and studying their complexes. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of urea derivatives to reduce the use of hazardous materials and improve efficiency.

A significant green approach is the use of solvent-free microwave-assisted synthesis. Reacting 4-nitrophenyl isocyanate with 4-nitroaniline under microwave irradiation can produce this compound in just 1–2 minutes with yields over 85%. This method avoids solvents, which minimizes side reactions like hydrolysis and simplifies the purification process. Key parameters for this reaction include a temperature of 80–100°C and the use of triethylamine as a catalyst to neutralize HCl byproducts.

Another environmentally friendly method involves conducting the synthesis in water. A simple, mild, and efficient method for preparing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which avoids the need for organic co-solvents. rsc.org This process allows for the synthesis of a variety of ureas in good to excellent yields with high purity, often requiring only simple filtration for isolation. rsc.org

Catalytic methods using earth-abundant metals also represent a green approach. A manganese-pincer complex has been used to catalyze the dehydrogenative coupling of (di)amines and methanol to produce (poly)ureas. acs.org This process is highly atom-economic, with hydrogen gas as the only byproduct. acs.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 1,3-Bis(4-nitrophenyl)urea molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. The FT-IR spectrum of this compound exhibits several distinct absorption bands that confirm its molecular structure.

Key vibrational frequencies are associated with the N-H, C=O, and NO₂ groups. A significant band observed in the region of 3315 cm⁻¹ is attributed to the N-H stretching vibration of the urea (B33335) linkage. The carbonyl (C=O) stretching vibration, a characteristic feature of the urea moiety, is observed as a strong absorption band around 1701 cm⁻¹.

The presence of the nitro groups is confirmed by two prominent bands corresponding to their symmetric and asymmetric stretching vibrations. The asymmetric stretching of the NO₂ group appears at approximately 1506 cm⁻¹, while the symmetric stretching is found near 1336 cm⁻¹. Additionally, the C-N stretching vibration is identified at around 1290 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl rings are also observed in the spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | ~3315 | Urea (-NH-CO-NH-) |

| C=O Stretching (Amide I) | ~1701 | Urea (-NH-CO-NH-) |

| NO₂ Asymmetric Stretching | ~1506 | Nitro (-NO₂) |

| NO₂ Symmetric Stretching | ~1336 | Nitro (-NO₂) |

| C-N Stretching | ~1290 | Urea/Aromatic Amine |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While detailed experimental Raman spectra for this compound are not as commonly reported as FT-IR data, the expected spectrum would feature prominent bands characteristic of its structure.

Strong Raman signals are anticipated for the symmetric stretching vibrations of the nitro groups and the breathing modes of the aromatic rings. The C=O stretching of the urea group would also be Raman active. Key expected Raman shifts would include contributions from:

Symmetric NO₂ stretching: Expected to be a very strong band, typically around 1350-1330 cm⁻¹.

Aromatic ring vibrations: Multiple bands corresponding to C-C stretching and ring breathing modes between 1600 cm⁻¹ and 1000 cm⁻¹.

Urea moiety vibrations: Bands related to C=O and C-N stretching.

The symmetric nature of the molecule would lead to several vibrations that are Raman active and potentially IR inactive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the precise chemical environment of hydrogen and carbon atoms within a molecule.

The ¹H-NMR spectrum of this compound provides clear signals corresponding to the chemically distinct protons in the molecule. In a common NMR solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the spectrum displays characteristic resonances for the amine (N-H) and aromatic protons.

The two equivalent N-H protons of the urea linkage give rise to a single, sharp singlet at approximately 9.89 ppm. The high chemical shift is indicative of the deshielding effect of the adjacent carbonyl group and the aromatic rings.

The protons on the two p-substituted phenyl rings form a classic AA'BB' spin system, resulting in two distinct doublets. The protons ortho to the nitro group (H-3, H-5, H-3', H-5') are highly deshielded and appear as a doublet at around 8.22 ppm. The protons meta to the nitro group (H-2, H-6, H-2', H-6') appear as a doublet at a slightly upfield position, around 7.79 ppm.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amine (N-H) | ~9.89 | Singlet | -NH-CO-NH- |

| Aromatic (ortho to -NO₂) | ~8.22 | Doublet | H-3, H-5, H-3', H-5' |

| Aromatic (meta to -NO₂) | ~7.79 | Doublet | H-2, H-6, H-2', H-6' |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the spectrum shows a reduced number of signals.

The carbonyl carbon of the urea group is typically observed as a single peak at approximately 151.7 ppm. The aromatic region of the spectrum displays three distinct signals. The carbon atom attached to the nitro group (C-4) appears at around 146.0 ppm. The carbon atom attached to the urea nitrogen (C-1) resonates near 141.9 ppm. The two equivalent aromatic carbons ortho and meta to the nitro group (C-2/C-6 and C-3/C-5) are observed at approximately 125.2 ppm and 118.5 ppm, respectively.

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl (C=O) | ~151.7 | Urea Carbonyl |

| Aromatic (C-NO₂) | ~146.0 | C-4, C-4' |

| Aromatic (C-NH) | ~141.9 | C-1, C-1' |

| Aromatic (CH) | ~125.2 | C-2, C-6, C-2', C-6' |

| Aromatic (CH) | ~118.5 | C-3, C-5, C-3', C-5' |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π → π* transitions within the aromatic rings and the urea chromophore.

When measured in ethanol, the compound exhibits a strong absorption maximum (λmax) at approximately 310 nm. This absorption band is primarily attributed to the electronic transitions involving the nitrophenyl moieties. The position of this band can be influenced by the polarity of the solvent.

| Solvent | λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~310 | π → π* |

Mass Spectrometry (MS) Techniques

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-bis(3-nitrophenyl)urea, the molecular ion peak [M]+ is observed at an m/z of 302, corresponding to its molecular weight. nih.gov The most abundant fragment ion, or top peak, appears at an m/z of 138. nih.gov This fragmentation pattern suggests a characteristic cleavage of the urea linkage. The general fragmentation mechanism for N,N'-substituted ureas often involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.

For related compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is feasible. For Mass-Spec compatible applications, formic acid is typically used in the mobile phase. sielc.com

Table 1: GC-MS Fragmentation Data for 1,3-Bis(3-nitrophenyl)urea

| Fragment | m/z Ratio | Relative Intensity |

|---|---|---|

| Molecular Ion [M]+ | 302 | Second Highest |

| Top Peak | 138 | Highest |

| Third Highest Peak | 92 | Third Highest |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, revealing details about the crystal system, molecular conformation, and intermolecular interactions that govern the supramolecular assembly.

The crystal structure of this compound (4,4'-dinitrocarbanilide) has been determined through X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic crystal system, and the space group has been identified as Pna21. nih.gov In a co-crystal with 2-hydroxy-4,6-dimethylpyrimidine, known as nicarbazin (B1678737), the 4,4'-dinitrocarbanilide molecule crystallizes in the triclinic space group P-1. cambridge.orgcambridge.org

The unit cell parameters for the orthorhombic crystal structure of this compound have been reported as follows: nih.gov

Table 2: Unit Cell Parameters for this compound

| Parameter | Value (Å) |

|---|---|

| a | 13.8899 |

| b | 24.389 |

| c | 3.6682 |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

In the solid state, the molecular conformation of diaryl ureas is influenced by the electronic nature of the substituents on the phenyl rings. For N-aryl-N′-4-nitrophenyl ureas, two main conformational motifs are observed: a twisted conformation and a more planar conformation. researchgate.net The phenyl rings can be twisted out of the plane of the urea group, or they can be coplanar. researchgate.net In the co-crystal structure of nicarbazin, the 4,4'-dinitrocarbanilide molecule exhibits intramolecular C-H···O hydrogen bonds to the nitro groups and the urea carbonyl oxygen atom. cambridge.org

The supramolecular assembly of this compound in the crystalline state is primarily directed by hydrogen bonding interactions. The urea moiety, with its two N-H donor groups and one C=O acceptor group, is a versatile hydrogen-bonding unit.

Studies on N-aryl-N′-4-nitrophenyl ureas have identified two competing hydrogen bond patterns: researchgate.net

Urea tape structure: This involves the well-known α-network where N-H groups form hydrogen bonds with the carbonyl oxygen of adjacent urea molecules. researchgate.net

Urea-nitro/urea-solvent synthon: In this arrangement, the N-H donors form hydrogen bonds with the nitro groups of neighboring molecules or with solvent molecules if present. researchgate.net

The strongly electron-withdrawing nitro groups in this compound enhance the acidity of the urea N-H protons, which can favor the formation of hydrogen bonds with the nitro groups. In the co-crystal nicarbazin, the 4,4'-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine molecules are linked by strong N-H···O and N-H···N hydrogen bonds, forming layers. cambridge.orgcambridge.org

The ability of this compound and its analogues to act as anion receptors has been a subject of interest. The electron-withdrawing nitro groups enhance the hydrogen bond donating capacity of the urea N-H protons, making them effective for anion binding.

In a study involving a this compound analogue, its reaction with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) led to deprotonation and the subsequent formation of its bicarbonate complex, which was characterized by X-ray crystallography. tandfonline.com This demonstrates the potential for co-crystallization with anionic species, where the urea N-H groups interact with the anion through hydrogen bonding. The binding of anions can lead to a colorimetric response, suggesting applications in anion sensing. tandfonline.com

Supramolecular Chemistry and Molecular Recognition

Anion Recognition Mechanisms by 1,3-Bis(4-nitrophenyl)urea

The core of this compound's function as a molecular receptor lies in its capacity for anion recognition. The two N-H groups of the urea (B33335) functionality act as potent hydrogen-bond donors. The acidity of these protons is significantly enhanced by the strong electron-withdrawing nature of the para-nitro groups on the phenyl rings. This electronic feature makes the urea N-H groups more polarized and thus more effective at forming strong hydrogen bonds with anionic guest species.

Hydrogen Bonding Interactions with Anions

The primary mechanism for anion binding by this compound is through the formation of two-point hydrogen bonds between the urea N-H donors and the anion guest. researchgate.net This interaction has been studied with a variety of anions, revealing distinct binding behaviors.

Halide Anions (Fluoride, Chloride, Bromide): This receptor shows a strong affinity for halide anions, with the binding strength correlating with the basicity of the anion. The interaction with fluoride (B91410) is particularly strong, followed by chloride and then bromide. researchgate.netnih.gov This is attributed to the high charge density of the fluoride ion, which makes it a potent hydrogen bond acceptor.

Oxoanions (Nitrate, Acetate (B1210297), Phosphate): this compound is also effective in binding various oxoanions. It forms stable complexes with acetate and dihydrogen phosphate (B84403). nih.gov The geometry of these anions allows for the formation of bifurcated hydrogen bonds with the urea N-H groups. For instance, each of the oxygen atoms of a carboxylate can interact with one of the N-H protons. Studies on related tris-urea receptors demonstrate the encapsulation of dihydrogen phosphate anions, which form hydrogen-bonded polymeric chains surrounded by the receptor molecules. nih.goviucr.org

Computational Studies on Anion Binding Energetics and Thermodynamics

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and thermodynamics of anion binding by this compound. tandfonline.com

Theoretical calculations, such as those using the B3LYP/6-311+G(d,p) level of theory, have been employed to optimize the structures of the receptor and its anion complexes. researchgate.net These studies allow for the determination of binding energies and thermodynamic properties such as enthalpy and entropy of binding. researchgate.net The calculations confirm that the complexes are stabilized by two-point hydrogen-bonding interactions. researchgate.net

Analyses of the electronic structure, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), highlight the N-H∙∙∙X hydrogen bonds as the critical interaction. tandfonline.com Energy Decomposition Analysis (EDA) has shown that electrostatic forces contribute significantly, around 60%, to the total interaction energy in halide complexes. tandfonline.com While solvation energies can be unfavorable, the intrinsic affinity between the receptor and the anion is the dominant factor driving the selectivity. tandfonline.com The strong correlation between computationally predicted and experimentally determined formation constants underscores the reliability of these theoretical models. tandfonline.com

| Anion Guest | Calculated Binding Energy (kcal/mol) |

| Acetate (CH₃COO⁻) | -76.8 |

| Fluoride (F⁻) | -68.9 |

| Dihydrogen Phosphate (H₂PO₄⁻) | -66.5 |

| Chloride (Cl⁻) | -53.6 |

| Nitrate (NO₃⁻) | -51.2 |

| Bromide (Br⁻) | -48.4 |

| Hydrogen Sulfate (HSO₄⁻) | -48.3 |

| Binding energies calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. Data sourced from computational studies. |

Selectivity Profiles of this compound Towards Various Anions

Experimental and computational studies have established clear selectivity profiles for this compound. The receptor exhibits a distinct preference for certain anions over others, which is governed by factors such as the anion's basicity, size, and geometry.

The general selectivity trend for halide anions in the gas phase is: F⁻ > Cl⁻ > Br⁻ > I⁻ tandfonline.com

For oxygen-containing anions, the binding affinity generally follows this order: Acetate > Dihydrogen Phosphate > Hydrogen Sulfate > Nitrate researchgate.netnih.gov

This selectivity is a direct consequence of the strength of the hydrogen bonds formed. Anions with higher basicity and charge density, like fluoride and acetate, form stronger hydrogen bonds and are thus bound more tightly. nih.gov This predictable selectivity is a key feature that makes this and similar urea-based receptors valuable in the development of chemosensors and separation technologies.

Self-Assembly and Self-Recognition Phenomena

The hydrogen bonding capabilities of the urea moiety in this compound are not limited to interactions with guest anions; they also drive self-assembly and self-recognition processes. In the solid state, urea derivatives are well-known for forming predictable hydrogen-bonded networks. researchgate.net Small organic molecules functionalized with urea are frequently used to construct a wide array of supramolecular structures. researchgate.net

In the absence of a suitable guest, molecules of this compound can interact with each other. The N-H groups of one molecule can form hydrogen bonds with the carbonyl oxygen (C=O) or the nitro group oxygen atoms of a neighboring molecule. This leads to the formation of ordered one-dimensional tapes or two-dimensional sheets, a common motif in the crystal engineering of ureas. researchgate.net The specific pattern of these interactions, known as synthons, can be influenced by the presence of other weak interactions, such as C-H···O bonds, and the nature of substituents on the phenyl rings. researchgate.net

Formation of Organic Frameworks and Porous Materials

The directional and predictable nature of the hydrogen bonds formed by this compound and its derivatives allows for their use as building blocks in the construction of larger, ordered structures like organic frameworks.

A notable example involves a related tris-urea receptor incorporating the 4-nitrophenyl ureido moiety. In the presence of tetra-n-butylammonium dihydrogen phosphate, this receptor co-crystallizes to form a remarkable one-dimensional hydrogen-bonded polymeric structure. iucr.org In this architecture, the dihydrogen phosphate anions self-assemble into infinite chains via O-H···O hydrogen bonds. nih.goviucr.org These anionic polymer chains are then encapsulated by the tris-urea receptors, which link to the phosphate chain through N-H···O hydrogen bonds. nih.goviucr.org The entire assembly is a supramolecular three-dimensional structure further stabilized by numerous intermolecular C-H···O interactions involving the receptor and the tetra-n-butylammonium cations. nih.goviucr.org This demonstrates the principle of using the strong hydrogen-bonding ability of the nitrophenylurea group to organize other components into complex, functional materials.

Host-Guest Chemistry and Complexation Studies

The interaction between this compound (the host) and anions (the guests) is a classic example of host-guest chemistry. The formation of these host-guest complexes has been extensively studied in solution and the solid state.

In solution, techniques such as UV-Vis and ¹H NMR spectroscopy are used to monitor the complexation process. The addition of an anionic guest to a solution of the receptor typically results in changes in the spectroscopic signals, such as a color change or a downfield shift of the urea N-H proton resonances in the NMR spectrum. nih.gov These changes can be titrated to determine the stoichiometry of the complex (often 1:1) and the binding constant (association constant, K), which quantifies the strength of the host-guest interaction. nih.gov

X-ray crystallography provides definitive evidence of host-guest complexation in the solid state. Crystal structures of complexes formed between nitrophenylurea-containing receptors and anions like dihydrogen phosphate reveal the precise nature of the interactions. nih.goviucr.org These studies show how the host molecule can create a specific binding pocket or cavity that complements the size and shape of the guest anion, leading to its encapsulation and the formation of a stable supramolecular entity. nih.goviucr.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely utilized computational tool for investigating the properties of 1,3-Bis(4-nitrophenyl)urea. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the geometry, electronic properties, and interaction energies of this moderately sized molecule and its complexes.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional combined with a 6-311+G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule. This process seeks the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- sigmaaldrich.comhmdb.cadiazino[4,5-d]pyrimidine-2,7-dione, DFT studies revealed a reduced HOMO-LUMO gap of up to 4.0 eV, indicating its reactive nature. smolecule.com

Binding Energy and Thermodynamic Property Computations for Anion Complexes

A significant area of computational research on this compound focuses on its ability to act as an anion receptor. DFT calculations are employed to model the interaction between the urea (B33335) derivative and various anions. The optimized structures of the host-guest complexes are first determined, revealing the nature of the binding, which typically involves the formation of two-point hydrogen bonds between the N-H protons of the urea moiety and the anion. sigmaaldrich.com

Computational studies have systematically investigated the binding energies of this compound with a range of anions, including halides and oxygen-containing anions. sigmaaldrich.com The binding energy is a measure of the strength of the interaction between the receptor and the anion. For halide ions, the binding energy was found to decrease in the order F⁻ > Cl⁻ > Br⁻. sigmaaldrich.com For oxygen-containing anions, the trend in decreasing binding energy is CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻. sigmaaldrich.com These trends are influenced by factors such as the basicity and charge density of the anion, as well as the geometry of the resulting complex.

Beyond binding energies, DFT calculations can also predict the thermodynamic properties of these anion complexes, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of binding. These parameters provide a more complete picture of the spontaneity and stability of the complex formation process in the gas phase. A computational study on the recognition of halide anions by N,N'-bis(4-nitrophenyl)urea also explored interaction, stabilization, and deformation energies. tandfonline.com

| Anion | Binding Energy Trend |

|---|---|

| Halides | F⁻ > Cl⁻ > Br⁻ |

| Oxygen-Containing Anions | CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For molecules containing urea and nitro groups, the MEP analysis typically reveals distinct regions of positive and negative potential. The areas around the oxygen atoms of the nitro groups and the carbonyl group of the urea moiety are characterized by a negative electrostatic potential (often depicted in red or yellow), indicating their susceptibility to electrophilic attack. mdpi.com Conversely, the regions around the N-H protons of the urea group exhibit a positive electrostatic potential (often shown in blue), highlighting their role as hydrogen bond donors in interactions with anions. mdpi.com The central part of the molecule, particularly the phenyl rings, may show regions of intermediate potential. This visual representation of the charge landscape is crucial for understanding the non-covalent interactions that govern the anion binding properties of this compound.

Molecular Dynamics Simulations (if applicable based on search results)

Currently, there is a lack of specific research applying molecular dynamics (MD) simulations to this compound in the available scientific literature. While MD simulations are a powerful tool for studying the dynamic behavior of molecules in solution and in the solid state, such studies have not been prominently reported for this particular compound.

Correlation Between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational findings regarding its anion binding capabilities show a good correlation with experimental observations.

The predicted trend of binding selectivity for halide anions (F⁻ > Cl⁻ > Br⁻ > I⁻) in the gas phase, as determined by computational methods, is consistent with experimental data. tandfonline.com This alignment between theoretical predictions and experimental results lends credibility to the computational models used and allows for a deeper interpretation of the experimental findings. For example, while solvation energies in solution can be unfavorable, the intrinsic affinity of the receptor for the anions, as accurately predicted by the calculations, remains the primary determinant of selectivity. tandfonline.com This synergy between theory and experiment is vital for the rational design of new and improved anion receptors based on the this compound scaffold.

Biological and Biomedical Research Applications

Antimicrobial Properties

Research into the antimicrobial capabilities of urea (B33335) derivatives has identified promising activity in 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, a derivative of the parent compound. In vitro studies have evaluated its efficacy against a panel of both Gram-positive and Gram-negative bacteria, revealing a spectrum of inhibitory activity.

Activity Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

The antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea has been tested against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov The compound demonstrated varied effectiveness against these strains. The inhibitory action was found to be less potent against Bacillus subtilis, with a recorded Minimum Inhibitory Concentration (MIC) value of 1000 µg/mL. nih.gov However, it showed better inhibition against Staphylococcus aureus, with a MIC value of 500 µg/mL. nih.gov These findings establish a baseline of activity for the ligand itself before modification through complexation with metal ions.

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Serratia marcescens)

The same ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, was also screened for its activity against the Gram-negative bacteria Escherichia coli and Serratia marcescens. nih.gov The compound exhibited notable inhibitory effects against both bacterial strains, with a Minimum Inhibitory Concentration (MIC) value of 500 µg/mL for each. nih.gov This indicates a consistent level of moderate activity against the tested Gram-negative species.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-Positive | 1000 |

| Staphylococcus aureus | Gram-Positive | 500 |

| Escherichia coli | Gram-Negative | 500 |

| Serratia marcescens | Gram-Negative | 500 |

Mechanism of Antimicrobial Action (if elucidated in literature)

The precise mechanism of antimicrobial action for 1,3-Bis(4-nitrophenyl)urea itself has not been extensively detailed in the available literature. However, the enhanced efficacy observed in its metal complexes is often explained by chelation theory. According to this model, when the parent ligand coordinates with a metal ion, the polarity of the metal cation is reduced due to partial sharing of its positive charge with the donor groups of the ligand and potential overlap with ligand orbitals. Chelation also promotes the delocalization of π-electrons across the entire chelate ring, which in turn increases the lipophilicity of the complex. This increased lipophilicity enhances the penetration of the complex through the lipid layer of the bacterial cell membrane, which can disrupt the permeability barrier and interfere with vital cellular processes, such as respiration.

Metal Complexes of this compound as Enhanced Antimicrobial Agents

A significant advancement in the antimicrobial potential of this urea derivative has been achieved through its complexation with various metal(II) ions, including Zinc (Zn), Copper (Cu), Nickel (Ni), Cobalt (Co), and Cadmium (Cd). nih.gov Studies have consistently shown that these metal complexes exhibit significantly higher antibacterial activity compared to the free ligand. nih.gov

Among the synthesized complexes, the dinuclear Zinc(II) complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea demonstrated the most potent and broad-spectrum antibacterial activity against all four tested bacteria (B. subtilis, S. aureus, E. coli, and S. marcescens). nih.gov The Zinc complex was particularly effective against Serratia marcescens, showing a zone of inhibition of 26 mm and a MIC value of 31.25 µg/mL. nih.gov This represents a substantial enhancement in activity compared to the ligand's MIC of 500 µg/mL against the same bacterium. nih.gov The inhibitory effects of the metal complexes were generally found to be superior to those of standard antibiotics like tetracycline (B611298) and amikacin (B45834) used in the same studies. nih.gov

| Bacterial Strain | Ligand (1,3-diethyl-1,3-bis(4-nitrophenyl)urea) | Zn(II) Complex |

|---|---|---|

| Bacillus subtilis | 8 mm | 16 mm |

| Staphylococcus aureus | 10 mm | 18 mm |

| Escherichia coli | 10 mm | 20 mm |

| Serratia marcescens | 12 mm | 26 mm |

Potential as a Drug Candidate and Pharmaceutical Relevance

The urea moiety is a privileged structure in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets, thereby modulating drug potency and selectivity. The enhanced, broad-spectrum antimicrobial activity of metal complexes derived from 1,3-diethyl-1,3-bis(4-nitrophenyl)urea positions them as subjects of interest for further investigation. The superior performance of the Zinc(II) complex, in particular, suggests it could be a candidate for development as a therapeutic agent for treating bacterial infections. nih.gov The discovery of novel antimicrobial agents is a critical area of research due to the global challenge of antibiotic resistance. While preliminary, the potent in vitro activity of these metal complexes indicates a potential pathway for developing new classes of antibacterial drugs. Further research would be required to establish their pharmacological profile, and mechanisms of action to validate their therapeutic potential.

Role in Medicinal Chemistry and Drug Design

The urea functional group is a significant scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors. This interaction is crucial for eliciting specific biological activities and modulating the properties of drug candidates. The N-phenylurea structure, a core component of this compound, is found in various therapeutic agents, including those with anticancer, antibacterial, and anticonvulsant properties .

In this compound, the two nitrophenyl groups, which are strongly electron-withdrawing, enhance the acidity of the N-H protons of the urea moiety. This increased acidity can strengthen the hydrogen bonds formed with biological targets, potentially making it a more effective binder . The symmetrical nature of the molecule and the presence of the nitro groups also contribute to its potential biological activity and reactivity . While the broader class of urea derivatives has seen extensive application in drug discovery, the specific role and potential of this compound as a lead compound in medicinal chemistry are still areas of ongoing investigation.

Exploration of Therapeutic Effects Against Microbial Infections

While direct studies on the antimicrobial properties of this compound are limited, research into its derivatives has shown promising results. A study on the bioactive ligand 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, a derivative of this compound, and its dinuclear metal(II) complexes demonstrated significant antibacterial activity nih.govresearchgate.net. The in vitro antibacterial activities of the ligand and its metal complexes were tested against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) nih.gov.

The results indicated that the metal complexes exhibited considerably higher antibacterial activity than the ligand alone and standard drugs nih.gov. Among the tested complexes, the zinc (Zn) complex was the most effective, showing the greatest antibacterial activity against all four bacterial strains nih.govresearchgate.net. It was particularly effective against Serratia marcescens, with a zone of inhibition diameter of 26 mm and a minimum inhibitory concentration (MIC) value of 31.25 µg/mL nih.gov. These findings suggest that derivatization and coordination with metal ions could be a viable strategy to enhance the antimicrobial potential of the this compound scaffold.

Table 1: Antibacterial Activity of a this compound Derivative and Its Metal Complexes

| Compound/Complex | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1,3-diethyl-1,3-bis(4-nitrophenyl)urea-Zn(II) complex | Serratia marcescens | 26 | 31.25 |

| Bacillus subtilis | Data not specified | Data not specified | |

| Staphylococcus aureus | Data not specified | Data not specified | |

| Escherichia coli | Data not specified | Data not specified |

Data from a study on a derivative of this compound. nih.gov

Investigative Studies in Antitumor Properties

The urea scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous urea-based drugs approved for clinical use frontiersin.org. Research into various urea derivatives has demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, a novel dichlorophenyl urea compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has shown promising anticancer activity against melanoma by inhibiting proliferation and activating apoptosis nih.gov. Other studies on biphenylurea derivatives have also reported potent cytotoxic activity against human cancer cell lines frontiersin.org.

While these studies on related compounds highlight the potential of the bis-aryl urea structure in cancer therapy, direct investigative studies on the antitumor properties of this compound are not extensively documented in the available literature. The presence of nitro groups on the phenyl rings of this compound suggests a potential for bioreductive activation, a strategy used in designing hypoxia-activated anticancer prodrugs mdpi.com. However, further research is needed to explore and validate the potential antitumor activities of this compound.

Molecular Docking Studies for Bio-molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, playing a crucial role in rational drug design ijpsr.com. This method is frequently employed to understand the binding of small molecule drug candidates, such as urea derivatives, to their protein targets ijpsr.com. For instance, molecular docking studies have been used to investigate the binding of 1,3-disubstituted urea derivatives to epoxide hydrolase as potential anti-tubercular agents ijpsr.com.

In the context of antimicrobial research, in silico docking and modeling have been leveraged to study the structure-activity relationship of phenyl-urea compounds targeting penicillin-binding protein 4 (PBP4) in Staphylococcus aureus nih.govnih.gov. These studies help in designing analogs with enhanced binding affinity and inhibitory activity nih.govnih.gov. While molecular docking has been applied to various urea derivatives to elucidate their interactions with biological macromolecules, specific molecular docking studies focusing on this compound are not widely reported. Such studies would be valuable in identifying potential biological targets and understanding the molecular basis of its activities.

Role as a Component or Metabolite in Biological Systems

Association with Nicarbazin (B1678737) and its Impurities

This compound is a key component of the veterinary drug nicarbazin wikipedia.orgfao.org. Nicarbazin is an equimolar complex of this compound, also known as 4,4'-dinitrocarbanilide (DNC), and 4,6-dimethyl-2(1H)-pyrimidinone, also called 2-hydroxy-4,6-dimethylpyrimidine (HDP) wikipedia.orgfao.org. DNC is the biologically active part of the nicarbazin complex, responsible for its coccidiostatic effects in poultry wikipedia.org.

The complex formation with HDP is essential for the absorption of DNC, which is poorly absorbed on its own due to its hydrophobic nature wikipedia.org. When nicarbazin is ingested, the complex dissociates, and the two components are metabolized separately fao.org. Therefore, this compound is not an impurity but a fundamental, active constituent of nicarbazin wikipedia.orgamericanchemicalsuppliers.com.

Table 2: Components of the Nicarbazin Complex

| Component | Chemical Name | Role |

|---|---|---|

| DNC | This compound | Biologically active component |

| HDP | 4,6-dimethyl-2(1H)-pyrimidinone | Enhances absorption of DNC |

Nicarbazin is an equimolar complex of DNC and HDP. wikipedia.orgfao.org

Detection in Human Biological Samples (e.g., Blood, Eggs)

Due to the use of nicarbazin in poultry farming, residues of its components, including this compound (DNC), can be found in food products such as eggs and poultry meat. The presence of DNC in eggs is a known issue, as it can be deposited in the yolk usbio.net.

Furthermore, this compound has been identified in human blood hmdb.ca. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives hmdb.ca. As such, it is considered a part of the human exposome, which encompasses all environmental exposures of an individual throughout their lifetime hmdb.ca. The detection of this compound in human biological samples underscores the importance of monitoring its presence in the food chain and understanding its potential long-term effects on human health.

Future Research Directions and Unexplored Avenues

Novel Derivatizations and Structure-Activity Relationship Studies

Future research into 1,3-Bis(4-nitrophenyl)urea could significantly benefit from the synthesis of novel derivatives to explore and establish comprehensive structure-activity relationships (SAR). While the parent compound has known biological activity, modifications to its structure could lead to compounds with enhanced or entirely new therapeutic properties.

A notable example of derivatization is the synthesis of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. This bioactive ligand has been used to create a series of dinuclear metal(II) complexes with elements such as copper, nickel, cobalt, zinc, cadmium, palladium, and platinum. squarespace.com These metal complexes have demonstrated significantly higher antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Serratia marcescens) bacteria compared to the parent ligand. squarespace.comnih.gov In particular, the zinc complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea showed the greatest antibacterial efficacy against all tested bacteria. squarespace.comnih.gov

Further derivatization efforts could explore:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, or other electron-donating or -withdrawing groups) onto the phenyl rings could modulate the electronic properties, solubility, and biological activity of the molecule.

Modification of the Urea (B33335) Linkage: Altering the substituents on the urea nitrogens, beyond the existing ethyl groups, could influence the compound's hydrogen bonding capabilities and its interaction with biological targets.

Isotopic Labeling: The synthesis of deuterated analogues, such as this compound-d8, has been performed for use in isotopic labeling studies, which are crucial for metabolic and environmental fate investigations. scbt.com

Systematic derivatization, coupled with robust biological screening, will be instrumental in elucidating the specific structural features responsible for the observed biological effects and in designing new compounds with optimized activity.

| Derivative Type | Example Compound | Key Finding | Reference |

| N-Alkylation and Metal Complexation | 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its Zn(II) complex | Enhanced antibacterial activity against various bacterial strains. | squarespace.comnih.gov |

| Isotopic Labeling | This compound-d8 | Useful for metabolic and environmental fate studies. | scbt.com |

Advanced Spectroscopic Techniques for Real-Time Analysis

The application of advanced spectroscopic techniques for real-time, in-situ analysis of reactions involving this compound is a largely unexplored area. Such studies could provide valuable kinetic and mechanistic data on the synthesis, transformation, and degradation of this compound.

For instance, the polymorphic transformation of the related compound 1,3-bis(m-nitrophenyl)urea has been monitored using infrared spectroscopy and X-ray powder diffraction. rsc.org This suggests that similar techniques could be employed to study solid-state transitions of this compound. Future research could focus on:

Operando Spectroscopy: Utilizing techniques like Raman or infrared spectroscopy to monitor the synthesis of this compound and its derivatives in real-time. This would allow for the optimization of reaction conditions and provide insights into reaction intermediates.

Time-Resolved Spectroscopy: Employing techniques such as transient absorption spectroscopy to investigate the photophysical properties and photodegradation pathways of the compound, which could be relevant to its environmental fate.

These advanced analytical methods would offer a deeper understanding of the dynamic behavior of this compound under various conditions.

Integration of this compound in Hybrid Materials

The integration of this compound or its derivatives into hybrid materials represents a promising, yet unexplored, avenue of research. The urea functionality is known for its strong hydrogen-bonding capabilities, which can be exploited in the design of functional materials.

Research on other urea-containing compounds has demonstrated their potential in materials science. For example, urea-functionalized metal-organic frameworks (MOFs) have been synthesized and shown to be effective in sensing nitro-substituted compounds. researchgate.netnih.govunimi.it This is particularly relevant given the nitro groups present in this compound. Future research could investigate:

MOFs and Coordination Polymers: Using this compound or its derivatives as organic linkers in the synthesis of MOFs or coordination polymers. The resulting materials could have applications in gas storage, catalysis, or chemical sensing.

Functionalized Nanoparticles: Grafting derivatives of this compound onto the surface of nanoparticles (e.g., silica, gold, or magnetic nanoparticles) to create hybrid materials with tailored properties for applications in areas such as drug delivery or diagnostics.

Polymer Composites: Incorporating this compound into polymer matrices to enhance their mechanical, thermal, or optical properties, leveraging the strong intermolecular interactions of the urea groups.

Development of Targeted Biological Therapies

While the antibacterial activity of some derivatives has been demonstrated, the development of this compound-based compounds for targeted biological therapies is a nascent field. The general class of diaryl urea derivatives includes several clinically used anticancer drugs, suggesting that with appropriate modifications, derivatives of this compound could also be developed as therapeutic agents.

Future research in this area could focus on:

Prodrug Development: Designing prodrugs of this compound derivatives that can be activated by specific enzymes or conditions found in the target microenvironment, such as a tumor. This approach, known as enzyme-prodrug therapy, aims to increase the selectivity and reduce the side effects of cytotoxic agents. nih.gov

Bioorthogonal Prodrug Activation: Creating prodrugs that can be activated by an external, non-toxic agent through a bioorthogonal reaction. This strategy allows for precise spatial and temporal control over drug release. nih.gov

Targeting Ligand Conjugation: Attaching derivatives of this compound to molecules that can specifically recognize and bind to receptors overexpressed on cancer cells or other pathological tissues.

These strategies could transform derivatives of this compound into highly selective therapeutic agents.

Exploration of Environmental Impact and Degradation Pathways

As the primary persistent metabolite of the veterinary drug nicarbazin (B1678737), understanding the environmental fate and degradation of this compound (DNC) is of significant importance. While some studies have been conducted, further research is needed to fully elucidate its environmental impact.

Current research indicates that DNC is highly persistent in the environment with a long half-life in soil. nih.gov It exhibits strong binding to soil and fecal matter, which limits its bioavailability and the risk of water contamination. squarespace.com The bioaccumulation potential of DNC is considered to be low. nih.gov

Studies on the degradation of DNC have shown that it can break down under thermal processing conditions, such as those used in cooking. When chicken meat containing DNC is heated, it can degrade to form p-nitroaniline. nih.govresearchgate.net The extent of this degradation varies with the cooking method, with boiling being more effective at reducing DNC levels than grilling, microwaving, or frying. nih.gov

Future research should focus on:

Microbial Degradation: Identifying and characterizing microorganisms capable of degrading DNC in soil and aquatic environments. While the degradation of other nitrophenolic compounds by microbes is known, specific pathways for DNC are not well-established. researchgate.net

Photodegradation: Investigating the photodegradation of DNC in water and on soil surfaces under natural sunlight conditions to determine its stability and the identity of its photoproducts. epa.gov

Comprehensive Environmental Risk Assessment: Conducting long-term monitoring studies to assess the potential for DNC to accumulate in soil after repeated application of manure from treated animals. nih.gov

A more complete understanding of the environmental behavior of DNC will be crucial for managing its presence in the environment.

| Environmental Aspect | Key Finding | Unexplored Avenue | Reference |

| Persistence | Long half-life in soil; strongly binds to soil and sediment. | Long-term accumulation studies in agricultural soils. | squarespace.comnih.gov |

| Degradation | Degrades to p-nitroaniline under thermal processing. | Identification of microbial and photodegradation pathways. | nih.govresearchgate.netnih.gov |

| Bioaccumulation | Low potential for bioaccumulation. | Assessment of potential impacts on soil microbial communities. | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1,3-Bis(4-nitrophenyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting 4-nitrophenyl isocyanate with 4-nitroaniline under controlled conditions. A solvent-free microwave-assisted method (e.g., irradiating reactants for 1–2 minutes) can achieve high yields (>85%) with reduced side products compared to traditional reflux in dichloromethane or toluene . Basic conditions (e.g., triethylamine) neutralize HCl byproducts, while inert solvents minimize hydrolysis. Purity optimization requires recrystallization from ethanol or methanol .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : Resolves planar geometry, hydrogen-bonding networks (e.g., N–H⋯O interactions between urea and nitro groups), and dihedral angles between aromatic rings, critical for understanding supramolecular assembly .

- HPLC : Quantifies purity using a C18 column with UV detection at ~254 nm, validated against standards (e.g., Nicarbazin formulations) .

- FTIR/UV-Vis : Confirms urea C=O stretching (~1650 cm⁻¹) and nitro group absorption bands (~310 nm) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its biological activity, and what computational methods validate these interactions?

The planar conformation and hydrogen-bonding propensity enable stacking interactions with biomolecules (e.g., DNA bases or enzymes). Molecular docking (using AutoDock Vina) and DFT calculations (e.g., Gaussian 09) model binding affinities to targets like bacterial topoisomerases. Experimental antibacterial assays (MIC ≤ 32 µg/mL against E. coli) correlate with nitro group electron-withdrawing effects enhancing electrophilic reactivity .

Q. What contradictions exist in reported antibacterial efficacy, and how can experimental design address them?

Discrepancies in MIC values (e.g., 16–64 µg/mL across studies) may arise from:

- Bacterial strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli).

- Solvent effects : DMSO concentrations >1% can inhibit bacterial growth, requiring solvent controls.

- Metal complexation : Transition metal complexes (e.g., Cu²⁺) may enhance activity via redox cycling, but must be compared to the parent compound .

Q. How can the 1:1 complex with 4,6-dimethylpyrimidin-2-ol (Nicarbazin) be optimized for stability in aqueous formulations?

Stability studies (pH 2–9, 25–40°C) show degradation via hydrolysis of the urea linkage. Co-solvents (e.g., PEG 400) and lyophilization improve aqueous solubility and shelf life. Spectrophotometric monitoring (HPLC-UV) quantifies dissociation kinetics, while phase diagrams identify eutectic points for co-crystal engineering .

Methodological Challenges

Q. What strategies resolve low yields in scaled-up synthesis?

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes, minimizing side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate isocyanate-amine coupling.

- Green chemistry : Solvent-free mechanochemical grinding improves atom economy .

Q. How can hydrogen-bonding motifs be exploited for material science applications?

The urea group’s dual N–H donors form 1D chains or 2D networks via N–H⋯O interactions with nitro groups. These frameworks template porous materials for gas adsorption (e.g., CO₂ at 1 bar) or dye-sensitized solar cells (DSSCs), characterized by BET surface area analysis and impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.